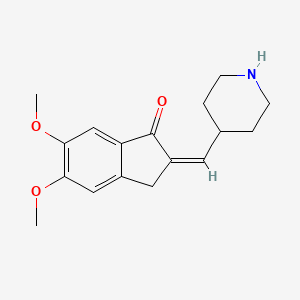

5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H21NO3 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

(2Z)-5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |

InChI |

InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3/b13-7- |

InChI Key |

MDJVFLZZPSQKFM-QPEQYQDCSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C/C(=C/C3CCNCC3)/C2=O)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Characterization and Bioanalysis of Donepezil Metabolite M4

Executive Summary

In the pharmacokinetic profiling of Donepezil (Aricept®), a reversible acetylcholinesterase (AChE) inhibitor, the characterization of metabolites is critical for understanding drug clearance and potential toxicity. Metabolite M4 , identified as N-desbenzyldonepezil (also referred to as N-debenzyldonepezil), represents a significant hydrolytic/dealkylation product formed via the cleavage of the benzyl moiety.

While the parent drug relies on dual-site binding (Catalytic Anionic Site and Peripheral Anionic Site) for its nanomolar potency, M4 lacks the benzyl pharmacophore required for Peripheral Anionic Site (PAS) interaction, rendering it pharmacologically distinct and significantly less potent. This guide provides a definitive technical analysis of M4, including its physicochemical properties, metabolic formation, synthesis, and validated LC-MS/MS bioanalytical protocols.

Chemical Characterization & Physicochemical Properties[1][2][3][4]

Metabolite M4 is the product of N-dealkylation of Donepezil.[1] Unlike the parent compound, which is a tertiary amine, M4 is a secondary amine. This structural change significantly alters its lipophilicity and basicity, necessitating specific chromatographic conditions for resolution.

Table 1: Physicochemical Profile of Donepezil Metabolite M4

| Property | Specification |

| Common Name | N-desbenzyldonepezil (Metabolite M4) |

| IUPAC Name | 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one |

| Molecular Formula | C₁₇H₂₃NO₃ |

| Molecular Weight | 289.37 g/mol |

| Monoisotopic Mass | 289.1678 Da |

| CAS Registry Number | 120014-30-4 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane; sparingly soluble in water |

| pKa (Calculated) | ~9.5 (Secondary amine) |

Structural Comparison

-

Parent (Donepezil): C₂₄H₂₉NO₃ (MW 379.49).[2] Contains an N-benzyl group.[2][3][4]

-

Metabolite M4: C₁₇H₂₃NO₃ (MW 289.37). Lacks the benzyl group (C₇H₆ loss net).

Metabolic Pathway & Formation[5][6]

Donepezil undergoes extensive first-pass metabolism in the liver.[5] The formation of M4 is a result of N-dealkylation , often described in early literature as a hydrolysis product due to the loss of the benzyl fragment. This pathway is mediated primarily by Cytochrome P450 isoenzymes, specifically CYP3A4 and CYP2D6 .[6]

Mechanism of Formation

The reaction proceeds via oxidative attack at the benzylic carbon adjacent to the piperidine nitrogen, leading to the formation of an unstable carbinolamine intermediate, which spontaneously collapses to release benzaldehyde and the secondary amine (M4).

Pathway Visualization

The following diagram illustrates the position of M4 within the broader metabolic landscape of Donepezil, distinguishing it from the O-desmethyl metabolites (M1, M2) and the N-oxide (M6).

Caption: Figure 1.[1][7][8] Metabolic biotransformation pathways of Donepezil. M4 is formed via N-dealkylation (loss of benzyl group).

Pharmacological Profile[1][4][5][7][9][10][11][12]

Understanding the bioactivity of M4 is crucial for safety assessment.

-

Target Binding: Donepezil binds to AChE via a "dual binding" mechanism. The indanone moiety binds to the peripheral anionic site (PAS) via π-π stacking with Tryptophan-86. The benzyl group is critical for this orientation.

-

M4 Activity: The removal of the benzyl group in M4 disrupts the interaction with the PAS. Consequently, M4 exhibits significantly reduced affinity (orders of magnitude lower) for AChE compared to the parent drug.

-

Clinical Relevance: M4 is considered pharmacologically negligible in the context of therapeutic efficacy, unlike M1 (6-O-desmethyl), which retains activity comparable to Donepezil. However, M4 is a major urinary metabolite (accounting for ~6.1% of the dose), making it a critical marker for renal clearance studies.

Analytical Methodologies (LC-MS/MS)[8][10][13][14][15]

To quantify M4 in biological matrices (plasma, urine, microsomes), a specific and sensitive LC-MS/MS method is required. The secondary amine structure of M4 results in different fragmentation patterns compared to the parent.

Protocol: LC-MS/MS Quantification of M4[13]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: 100 µL Human Plasma.

-

Internal Standard (IS): Donepezil-d7 or N-desbenzyldonepezil-d3 (if available).

-

Extraction Solvent: Ethyl Acetate:Hexane (30:70 v/v).[9]

-

Procedure:

-

Add 10 µL IS working solution to plasma.

-

Add 50 µL 0.1 M NaOH (to ensure M4 is in non-ionized free base form for extraction).

-

Add 1.5 mL Extraction Solvent. Vortex for 5 min.

-

Centrifuge at 4000 rpm for 10 min.

-

Transfer supernatant and evaporate to dryness under N₂ at 40°C.

-

Reconstitute in 100 µL Mobile Phase.

-

2. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Gradient: 10% B to 90% B over 3.0 min.

-

Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (MRM) Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| Donepezil | 380.2 | 91.1 | 35 | Benzyl tropylium ion |

| Metabolite M4 | 290.2 | 151.1 | 25 | Indanone core fragment |

| Metabolite M4 | 290.2 | 121.1 | 40 | Secondary qualifier |

Note: M4 cannot generate the m/z 91 fragment characteristic of Donepezil because it lacks the benzyl ring.

Synthesis & Standards

For research purposes, M4 can be synthesized or purchased as a reference standard.

Synthesis Protocol (Hydrogenolysis Route)

The most direct route to M4 from Donepezil is catalytic hydrogenolysis, which selectively cleaves the benzyl-nitrogen bond.

-

Reagents: Donepezil Hydrochloride, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas (H₂).

-

Procedure:

-

Dissolve Donepezil HCl (1 eq) in Methanol.

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure or 1-3 atm) at Room Temperature for 4-12 hours.

-

Monitor reaction by TLC or LC-MS (Disappearance of m/z 380, appearance of m/z 290).

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Ether or purify via Flash Chromatography (DCM/MeOH/NH₃).

-

Commercial Availability

M4 is available from specialized metabolite vendors under the names:

-

N-desbenzyldonepezil

-

Donepezil Impurity A (EP/USP nomenclature often refers to the benzyl-cleaved product).

References

-

Matsui, K., et al. (1999). "Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat." Drug Metabolism and Disposition.

-

Tiseo, P. J., et al. (1998). "Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study." British Journal of Clinical Pharmacology.

-

Kim, Y., et al. (2021). "In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics." Molecules.

-

FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Donepezil."

-

PubChem Compound Summary. "Desbenzyl donepezil (CID 10446897)."

Sources

- 1. longdom.org [longdom.org]

- 2. Donepezil [drugfuture.com]

- 3. scielo.br [scielo.br]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

Methodological & Application

Synthesis of Donepezil from 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one

An in-depth guide to the synthesis of Donepezil, a prominent acetylcholinesterase inhibitor for the management of Alzheimer's disease, is presented in this application note. The focus is on the final, pivotal step: the N-benzylation of the key intermediate, 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one. This document provides researchers, chemists, and drug development professionals with a comprehensive protocol grounded in established chemical principles, offering insights into the reaction mechanism, experimental execution, and analytical validation.

Introduction: The Strategic Final Step in Donepezil Synthesis

Donepezil's molecular architecture features a dimethoxyindanone moiety linked to an N-benzylpiperidine group via a methylene bridge.[1] Its synthesis has been approached through various pathways, many of which converge on a common penultimate intermediate: 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one. This intermediate represents the complete carbon skeleton of Donepezil but lacks the critical N-benzyl group essential for its pharmacological activity.

This guide details the N-alkylation of this secondary amine intermediate, a crucial transformation that completes the synthesis of the Donepezil base. We will explore the underlying mechanism, provide a robust, step-by-step protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome suitable for pharmaceutical development.

Reaction Principle and Mechanism

The conversion of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one to Donepezil is a classic nucleophilic substitution reaction (specifically, an SN2 N-alkylation). The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).

The reaction necessitates a base to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct. The choice of base is critical; it must be strong enough to deprotonate the resulting ammonium salt but not so strong as to cause unwanted side reactions with the indanone carbonyl group. Common choices include inorganic bases like potassium carbonate or sodium carbonate, or organic bases like triethylamine.

Caption: Mechanism of N-benzylation to form Donepezil.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be adapted for larger scales. It emphasizes safety, reaction control, and purity of the final product.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one | >98% | Commercially Available | The key starting intermediate. |

| Benzyl Bromide | Reagent Grade, >98% | Sigma-Aldrich, Acros | Lachrymator, handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | J.T. Baker, Fisher | Dried before use. |

| Toluene | Anhydrous | EMD Millipore | Solvent for the reaction. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab Prepared | For aqueous wash. |

| Brine (Saturated NaCl Solution) | - | Lab Prepared | For aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying organic layer. |

| Hydrochloric Acid (HCl) in Isopropanol | ~5-6 N | Sigma-Aldrich | For salt formation. |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer with heating mantle

-

Temperature probe

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the flask in a heating mantle.

-

Charging Reactants: To the flask, add 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous toluene (10 mL per gram of starting material).

-

Initiating the Reaction: Begin stirring the suspension under a nitrogen atmosphere. Heat the mixture to a gentle reflux (approx. 110°C).

-

Addition of Benzylating Agent: In an addition funnel, dissolve benzyl bromide (1.1 eq) in a small amount of anhydrous toluene. Add this solution dropwise to the refluxing mixture over 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 9:1 Ethyl Acetate/Methanol mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of toluene.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Donepezil base, often as a viscous oil or solid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

-

Conversion to Hydrochloride Salt (Optional but Recommended):

-

Dissolve the purified Donepezil base in isopropanol or ethyl acetate.

-

Slowly add a solution of HCl in isopropanol with stirring until the pH is acidic.

-

The Donepezil HCl salt will precipitate. Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield Donepezil Hydrochloride as a white crystalline solid.

-

Data Summary and Characterization

Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio (Amine:Benzyl Bromide:Base) | 1 : 1.1 : 2 | A slight excess of the alkylating agent ensures complete conversion. Excess base drives the reaction forward. |

| Solvent | Toluene | Aprotic solvent with an appropriate boiling point for reflux conditions. |

| Temperature | ~110°C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier without significant degradation. |

| Reaction Time | 4-6 hours | Typical duration for complete conversion, should be confirmed by TLC/HPLC. |

| Typical Yield | 85-95% (as HCl salt) | This efficient reaction generally provides high yields. |

Analytical Characterization

The identity and purity of the synthesized Donepezil should be confirmed using standard analytical techniques.

-

¹H NMR & ¹³C NMR: Confirms the molecular structure. Key signals to look for include the appearance of aromatic protons from the benzyl group and the methylene bridge protons connecting the benzyl group to the piperidine nitrogen. Mass spectra should show a peak at m/z 380 (M+H)⁺ for the Donepezil base.[2]

-

HPLC: Used to determine the purity of the final product. A purity of >99.5% is typically required for pharmaceutical use.[2]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point: The melting point of Donepezil HCl can be compared to literature values as a confirmation of identity and purity.

Workflow and Process Visualization

Caption: Experimental workflow for the synthesis of Donepezil.

Field Insights and Troubleshooting

-

Choice of Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride and may lead to faster reaction times. However, benzyl chloride is often preferred in industrial settings due to lower cost and easier handling. If using benzyl chloride, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) may be beneficial.

-

Side Reactions: The primary potential side reaction is the formation of a quaternary ammonium salt through a second benzylation of the Donepezil product. This is minimized by using only a slight excess (1.1 eq) of the benzyl halide and monitoring the reaction to avoid extended reaction times after the starting material is consumed.

-

Impurity Profile: Common impurities can arise from the starting materials or side reactions. HPLC analysis is crucial for identifying and quantifying any impurities to ensure the final product meets pharmaceutical standards.[3][4]

-

Industrial Scalability: This N-alkylation step is robust and generally scalable.[2][5] On a large scale, controlling the exothermic addition of the benzyl halide and ensuring efficient mixing are critical for safety and consistency. The use of cost-effective bases like sodium carbonate or sodium hydroxide is common in industrial processes.[2]

Safety Precautions

-

Benzyl Bromide: This compound is a potent lachrymator and is corrosive. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Solvents: Toluene and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath, with no open flames nearby.

-

General: Standard laboratory safety practices should be followed at all times.

References

-

Eleti, R. R., et al. (2008). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 38(7), 1115-1124. [Link]

-

Gaonkar, S. L., et al. (2017). Industrially scalable synthesis of anti-alzheimer drug donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. [Link]

-

Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. ResearchGate. [Link]

- Sugimoto, H., et al. (1995). Donepezil Hydrochloride. Drugs of the Future, 20(8), 776. This reference is part of the general background on Donepezil synthesis described in other articles.

-

Various Authors. (2013). DONEPEZIL SYNTHESIS. New Drug Approvals. [Link]

- Reddy, B. M., & Patil, N. M. (2014). A process for preparation of intermediates of donepezil hydrochloride. U.S.

- Pilania, M., et al. (2015). Process for the preparation of donepezil hydrochloride. U.S.

-

Jagadeesh, N., et al. (2015). Identification, isolation and characterization of new impurity in donepezil hydrochloride. Journal of Pharmacy Research, 9(12), 907-914. [Link]

-

Various Authors. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Publishing. [Link]

-

Various Authors. (2014). Synthesis, isolation, and characterization of Donepezil open ring impurity. ResearchGate. [Link]

Sources

- 1. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Acetylcholinesterase (AChE) inhibition assay for Desbenzyl donepezil

Application Note & Protocol

Quantitative Determination of Acetylcholinesterase (AChE) Inhibition by Desbenzyl donepezil using a High-Throughput Colorimetric Assay

Abstract This document provides a comprehensive guide for determining the inhibitory potential of Desbenzyl donepezil against the enzyme Acetylcholinesterase (AChE). Acetylcholinesterase is a key enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1] Inhibition of this enzyme is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3] This protocol employs the well-established Ellman's method, a robust and reliable colorimetric assay suitable for high-throughput screening of AChE inhibitors.[4][5][6] We present a detailed, step-by-step protocol for assay execution in a 96-well microplate format, guidance on kinetic data analysis, and the determination of the half-maximal inhibitory concentration (IC50) value, a critical measure of a drug's potency.[6][7]

Scientific Principle: The Ellman's Reaction

The assay's mechanism is a two-step enzymatic and chemical reaction cascade.[8]

-

Enzymatic Hydrolysis: Acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCI), into thiocholine and acetic acid.[4][8]

-

Colorimetric Detection: The resulting thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). This reaction cleaves the disulfide bond in DTNB, producing a vibrant yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantifiable by measuring its absorbance at 412 nm.[4][8][9]

The rate of yellow color formation is directly proportional to the AChE activity.[4] When an inhibitor like Desbenzyl donepezil is present, it reduces the enzyme's activity, leading to a decreased rate of color development. By comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control, the percentage of inhibition can be accurately calculated.[4][5]

Figure 1: Reaction mechanism of the Ellman's assay.

Materials and Reagents

-

Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE.

-

Substrate: Acetylthiocholine iodide (ATCI).[5]

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).[5]

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[5]

-

Test Compound: Desbenzyl donepezil.

-

Positive Control: Donepezil Hydrochloride.[5]

-

Solvent: Dimethyl sulfoxide (DMSO), reagent grade.

-

Equipment:

-

96-well clear, flat-bottom microplates.

-

Multichannel pipettes and sterile tips.

-

Microplate reader capable of kinetic measurements at 412 nm.[4]

-

Incubator set to 37°C (optional, for endpoint assays).

-

Experimental Protocols

Preparation of Solutions

Causality Note: Fresh preparation of substrate and DTNB solutions is critical for assay consistency, as their sulfhydryl and disulfide groups can degrade over time.

-

Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare and adjust the pH accurately. This pH is optimal for both AChE activity and the reaction between thiocholine and DTNB.[5][8]

-

AChE Stock Solution (e.g., 1 U/mL): Reconstitute the enzyme in Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes (typically 0.1 U/mL final).[4]

-

ATCI Substrate Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.[4]

-

DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect this solution from light and store at 4°C for short-term use.[4][5]

-

Test Compound & Control Stock Solutions (e.g., 10 mM in DMSO): Prepare high-concentration stock solutions of Desbenzyl donepezil and Donepezil in 100% DMSO. From these, prepare serial dilutions in Assay Buffer to create a range of test concentrations.

Assay Workflow & Plate Setup

The following protocol is designed for a 96-well plate with a total reaction volume of 200 µL per well.

Figure 2: Experimental workflow for the AChE inhibition assay.

Plate Layout (Example):

-

Rows A-C: Desbenzyl donepezil (serial dilutions)

-

Row D: Donepezil (Positive Control, serial dilutions)

-

Row E: Negative Control (Enzyme + Substrate, no inhibitor, with DMSO)

-

Row F: Blank (Buffer + Substrate, no enzyme)

Step-by-Step Assay Procedure

-

Plate Setup:

-

Add 115 µL of Assay Buffer to all wells.

-

To "Blank" wells, add an additional 25 µL of Assay Buffer.

-

Add 25 µL of the appropriate serial dilution of Desbenzyl donepezil or Donepezil to the test and positive control wells.

-

Add 25 µL of Assay Buffer (containing the equivalent % of DMSO) to the "Negative Control" wells.

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the AChE enzyme solution to all wells except the Blank wells .

-

Mix gently by tapping the plate.

-

Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect.

-

-

Reaction Initiation:

-

Add 10 µL of the 10 mM DTNB solution to all wells.

-

To initiate the enzymatic reaction, add 25 µL of the 10 mM ATCI substrate solution to all wells. The total reaction volume is now 200 µL.

-

-

Absorbance Measurement:

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10-15 minutes.[4]

-

Data Analysis and Interpretation

Calculating Reaction Rates

For each well, plot absorbance (Y-axis) versus time in minutes (X-axis). The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).[4][5] The "Blank" rate should be subtracted from all other wells to correct for the spontaneous hydrolysis of ATCI.[8]

Calculating Percentage of Inhibition

Use the calculated reaction rates to determine the percentage of AChE inhibition for each concentration of Desbenzyl donepezil using the following formula:[4][5]

% Inhibition = [ (RateNegative Control - RateTest Compound) / RateNegative Control ] x 100

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7]

-

Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope).[10]

-

The IC50 value is derived from this curve. Software such as GraphPad Prism is commonly used for this analysis.

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison and interpretation.

| Desbenzyl donepezil Conc. (nM) | Log Concentration | % Inhibition (Mean ± SD) |

| 1 | 0 | 8.5 ± 1.2 |

| 10 | 1 | 27.3 ± 2.5 |

| 50 | 1.7 | 49.1 ± 3.1 |

| 100 | 2 | 68.9 ± 2.8 |

| 500 | 2.7 | 89.4 ± 1.9 |

| Calculated IC50 (nM) | 51.2 |

Note: The data presented in the table is for illustrative purposes only.

References

-

Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 790, 179-191. [Link]

-

Waleed, A., et al. (2020). Acetylcholinesterase Inhibition Assay. Bio-protocol, 10(14), e3689. [Link]

-

Wikipedia. (2024). Donepezil. Wikipedia, The Free Encyclopedia. [Link]

-

Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. [Link]

-

Kamal, M. A., et al. (2003). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neuroscience Letters, 349(3), 200-204. [Link]

-

Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3152, Donepezil. PubChem. [Link]

-

WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

-

Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 68(11), 2257-2267. [Link]

-

Khan, I., et al. (2022). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 7(48), 44105-44119. [Link]

-

Arduini, F., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. Sensors, 13(2), 1538-1554. [Link]

-

Hasan, M. M., et al. (2020). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Journal of Physics: Conference Series, 1489, 012015. [Link]

-

ResearchGate. (2025). Kinetic study of acetylcholinesterase (AChE) inhibition mechanism with compound 4b. ResearchGate. [Link]

Sources

- 1. goodrx.com [goodrx.com]

- 2. Donepezil - Wikipedia [en.wikipedia.org]

- 3. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

Preparation of Donepezil hydrochloride from indanone intermediates

Application Note: Scalable Synthesis of Donepezil Hydrochloride via Indanone Condensation

Executive Summary & Clinical Context

Donepezil Hydrochloride (Aricept®) remains a cornerstone therapy for mild-to-moderate Alzheimer’s disease, functioning as a reversible acetylcholinesterase (AChE) inhibitor. This application note details a robust, scalable protocol for synthesizing Donepezil HCl starting from 5,6-dimethoxy-1-indanone .

Unlike generic textbook descriptions, this guide focuses on the chemoselective challenges inherent in this pathway: specifically, the preservation of the N-benzyl moiety during the reduction of the enone intermediate and the control of polymorphic forms during salt crystallization.

Retrosynthetic Analysis & Strategy

The synthesis relies on a convergent strategy involving a crossed Aldol condensation followed by a selective catalytic hydrogenation.

Critical Quality Attributes (CQAs):

-

E/Z Selectivity: The condensation must yield the benzylidene intermediate (predominantly E-isomer).

-

Chemoselectivity: Hydrogenation must reduce the exocyclic alkene without de-benzylating the piperidine nitrogen or reducing the carbonyl to an alcohol.

-

Polymorph Control: The final HCl salt must be crystallized into a thermodynamically stable form (typically Form III or I) to ensure bioavailability and shelf-life.

Figure 1: Retrosynthetic breakdown of Donepezil HCl showing the convergent assembly of the indanone and piperidine synthons.

Material Science: Starting Materials

| Reagent | CAS No. | Purity Req.[1][2][3][4] | Critical Impurity to Monitor |

| 5,6-Dimethoxy-1-indanone | 2107-69-9 | >98.5% | 5-methoxy-1-indanone (leads to des-methoxy impurity) |

| 1-Benzyl-4-piperidinecarboxaldehyde | 22065-85-6 | >97.0% | 4-Methyl-1-benzylpiperidine (non-reactive impurity) |

| Platinum(IV) Oxide (Adams' Catalyst) | 1314-15-4 | Catalyst | Nitrate residues (can poison reaction) |

Experimental Protocol

Phase A: The Aldol Condensation

Objective: Coupling the indanone and aldehyde to form the benzylidene intermediate. Mechanism: Base-catalyzed crossed Aldol condensation followed by spontaneous dehydration.

Reagents:

-

5,6-Dimethoxy-1-indanone (1.0 eq)

-

1-Benzyl-4-piperidinecarboxaldehyde (1.1 eq)

-

Potassium Hydroxide (KOH) or Lithium Diisopropylamide (LDA) (1.2 eq)

-

Solvent: Methanol (for KOH) or THF (for LDA)

Protocol (Green Chemistry Variant - KOH/MeOH):

-

Charge a clean, dry reactor with Methanol (10 vol) and 5,6-Dimethoxy-1-indanone (1.0 eq).

-

Cool the solution to 0–5°C. Why: Controlling temperature prevents self-condensation of the aldehyde.

-

Add KOH (1.2 eq) portion-wise, maintaining internal temperature <10°C. Stir for 30 minutes.

-

Dropwise Addition: Add 1-Benzyl-4-piperidinecarboxaldehyde (1.1 eq) dissolved in Methanol (2 vol) over 1 hour.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 6–12 hours.

-

Process Control: Monitor via HPLC. The disappearance of indanone is the endpoint. The product precipitates as a yellow solid.

-

-

Workup: Cool to 0°C. Filter the yellow precipitate.

-

Wash: Wash the cake with cold Methanol (2 vol) and then water (5 vol) to remove residual base.

-

Drying: Vacuum dry at 45°C.

-

Target Yield: 85–92%

-

Appearance: Yellow crystalline powder (The "Benzylidene" Intermediate).[4]

-

Phase B: Chemoselective Hydrogenation

Objective: Reduce the exocyclic C=C double bond without removing the N-benzyl group (debenzylation) or reducing the ketone (over-reduction).

The Challenge: Standard Pd/C often causes debenzylation (

Protocol:

-

Charge the autoclave with the Benzylidene Intermediate (1.0 eq).

-

Solvent: Add THF:Methanol (1:1 ratio, 15 vol). Why: Mixed solvent ensures solubility of both the enone and the reduced product.

-

Catalyst: Add

(5 wt% loading relative to substrate).-

Alternative: 10% Pd/C can be used if reaction time is strictly controlled and pressure is kept low (1 atm), but

offers superior chemoselectivity.

-

-

Hydrogenation: Purge with

, then pressurize with Hydrogen gas ( -

Agitation: Stir at ambient temperature (25°C).

-

Process Control: Monitor HPLC every 30 mins. Stop immediately upon consumption of the alkene. Prolonged exposure leads to the "Donepezil Alcohol" impurity.

-

-

Filtration: Filter catalyst through a Celite bed under inert atmosphere (Safety: Pyrophoric catalyst).

-

Concentration: Evaporate solvent under reduced pressure to obtain Donepezil free base as a viscous oil or low-melting solid.

Phase C: Salt Formation & Polymorph Control

Objective: Generate Donepezil Hydrochloride (Form III/I).

Protocol:

-

Dissolution: Dissolve the Donepezil free base in Ethanol (5 vol).

-

Acidification: Add concentrated HCl (1.05 eq) dropwise at room temperature.

-

Crystallization: Add Isopropyl Ether (IPE) or Ethyl Acetate (5 vol) as an anti-solvent until turbidity is observed.

-

Aging: Cool to 0–5°C and stir for 2 hours. This promotes the formation of the stable crystalline lattice.

-

Isolation: Filter the white crystals.

-

Drying: Dry at 50°C under vacuum.

Process Control & Logic Map

The following diagram illustrates the critical decision points and failure modes in the workflow.

Figure 2: Process workflow highlighting Critical Process Parameters (CPPs) at the condensation and hydrogenation stages.

Analytical Specifications (Quality Control)

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Identification | Matches Reference Standard | IR / NMR |

| Assay (HPLC) | 98.0% – 102.0% | HPLC (C18 Column, ACN:Buffer) |

| Impurity A (Benzylidene) | < 0.15% | HPLC (Unreacted Intermediate) |

| Impurity B (Debenzyl) | < 0.15% | HPLC (Over-hydrogenation) |

| Water Content | < 0.5% (unless hydrate form) | Karl Fischer |

HPLC Method Note: Use a C18 column (e.g., Agilent Zorbax Eclipse). Mobile Phase: Acetonitrile:Phosphate Buffer (pH 2.[5]5) gradient. The benzylidene intermediate is significantly more hydrophobic and will elute later than Donepezil.

References

-

Eisai Co., Ltd. (1989). Cyclic amine compounds with activity against acetylcholinesterase.[6][7] US Patent 4,895,841.[8] Link

-

Dubey, P. K., et al. (2010). An efficient and industrially viable synthesis of Donepezil.[6][8]Organic Process Research & Development. (Contextualizing the base-catalyzed route). Link

-

Vrbinc, M., et al. (2007). Characterization of Physical Forms of Donepezil Hydrochloride.Acta Chimica Slovenica.[9] (Detailed analysis of polymorphs I, II, III). Link

-

ResearchGate. (2014). Synthesis of Donepezil Hydrochloride via Chemoselective Hydrogenation. (Optimization of the reduction step). Link

-

Vertex AI Search. (2025). Polymorphs of donepezil hydrochloride and process for production.[6][7][8][10][11] US Patent 6,140,321. Link

Sources

- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. US6140321A - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]

Crystallization techniques for Desbenzyl donepezil free base

Executive Summary

This guide details the purification and crystallization of Desbenzyl donepezil free base (5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one; CAS 120014-30-4). As the penultimate intermediate in the synthesis of Donepezil (Aricept), the purity of this compound is critical for controlling downstream impurities, specifically the N-benzylated analogs.

This protocol addresses the specific physicochemical challenges of Desbenzyl donepezil, notably its relatively low melting point (~85°C) and tendency to "oil out" during rapid cooling. The methods below prioritize thermodynamic stability to ensure consistent polymorph control and high purity (>99.5%).

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is prerequisite to successful crystallization.

| Property | Value / Description | Implication for Process |

| CAS Number | 120014-30-4 | Verification Identity |

| Molecular Weight | 289.37 g/mol | Stoichiometry calculations |

| Melting Point | 84.7 °C (Onset) | Critical: Drying temps must be <50°C. High risk of oiling out if supercooling is too aggressive. |

| Solubility (High) | Methanol, DMSO, Dichloromethane (DCM), Chloroform | Good solvents for dissolution. |

| Solubility (Low) | Water, Hexane, Heptane, Diisopropyl Ether (DIPE) | Ideal anti-solvents. |

| pKa | ~10 (Secondary Amine) | pH sensitive; crystallizes best from basic/neutral media. |

Solubility Logic Diagram

The following decision tree illustrates the solvent selection logic based on the crude material's state.

Figure 1: Decision matrix for selecting the appropriate purification protocol based on input material quality.

Detailed Experimental Protocols

Protocol A: Thermodynamic Recrystallization (Methanol)

Best for: High-purity crude material requiring polymorphism control and removal of trace inorganic salts.

Mechanism: This method relies on the steep solubility curve of Desbenzyl donepezil in methanol. The compound crystallizes in a monoclinic system (Space group P21) from methanol.

Materials:

-

Crude Desbenzyl Donepezil (10.0 g)

-

Methanol (HPLC Grade)

-

Activated Carbon (Optional, for color removal)

Step-by-Step Procedure:

-

Dissolution: Charge 10.0 g of crude solid into a 250 mL round-bottom flask. Add 40 mL of Methanol (4 vol).

-

Heating: Heat the mixture to reflux (65°C) with varying agitation (200 RPM). Ensure complete dissolution.

-

Note: If solids remain, add Methanol in 1 mL increments until clear. Do not exceed 6 vol (60 mL) to maintain yield.

-

-

Clarification (Optional): If the solution is colored, add 0.5 g activated carbon. Stir at reflux for 15 mins. Filter hot through a Celite pad.

-

Controlled Cooling (Critical):

-

Cool the filtrate to 45°C over 30 minutes (0.6°C/min).

-

Seeding: At 45°C, add 10 mg (0.1% w/w) of pure seed crystals. Stir for 30 mins to establish nucleation.

-

Cool to 20°C over 2 hours.

-

Cool to 0-5°C and hold for 1 hour.

-

-

Isolation: Filter the white crystalline solid under vacuum.

-

Washing: Wash the cake with 10 mL of cold Methanol (0°C).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Warning: Do not exceed 50°C. The material melts ~85°C and can sinter/agglomerate near 60°C.

-

Expected Yield: 85-90% Target Purity: >99.8% (HPLC)

Protocol B: Anti-Solvent Precipitation (DCM / Diisopropyl Ether)

Best for: Recovering product from mother liquors or purifying oily crude material.

Mechanism: Dichloromethane (DCM) is an excellent solvent for the free base, while Diisopropyl Ether (DIPE) acts as a weak anti-solvent that induces precipitation without forming oils.

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g of crude material in 30 mL of Dichloromethane (3 vol) at room temperature (25°C).

-

Filtration: Filter through a 0.45 µm PTFE membrane to remove particulates.

-

Precipitation:

-

Place the filtrate in a vessel with overhead stirring (300 RPM).

-

Slowly add 60 mL of Diisopropyl Ether (DIPE) dropwise over 1 hour.

-

Observation: Cloud point should be observed after ~20 mL addition.

-

-

Aging: Once addition is complete, cool the slurry to 0-5°C and stir for 2 hours.

-

Isolation: Filter the solid.

-

Drying: Vacuum dry at 40°C.

Synthesis Context & Impurity Management

Desbenzyl donepezil is typically generated via the hydrogenation of the benzyl-pyridinium or pyridinyl-methylene intermediate.

Reaction Scheme Context:

-

Precursor: 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone (Unsaturated).[1]

-

Reduction: Hydrogenation (Pd/C, H2) in Methanol/Acetic Acid.

-

Isolation: The protocol below describes isolating the free base from this specific reaction matrix.

Protocol C: Isolation from Hydrogenation Mixture

-

Catalyst Removal: Filter the reaction mixture (containing Methanol/Acetic Acid) through Celite to remove Pd/C.

-

Concentration: Concentrate the filtrate under reduced pressure to remove Methanol. Result is a thick oil (Acetate salt).

-

Neutralization:

-

Resuspend the residue in Water (10 vol) and DCM (10 vol).

-

Adjust pH to 10-11 using 2N NaOH. This liberates the Free Base.

-

-

Extraction: Separate the organic (DCM) layer. Wash with Brine. Dry over Na2SO4.[2]

-

Solvent Swap: Evaporate DCM to a minimum volume and chase with Methanol to perform Protocol A (Recrystallization).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Cooling too fast; Temp > Metastable limit. | Re-heat to dissolution. Add seed crystals at a higher temperature (50°C). Cool slower (0.2°C/min). |

| Low Yield | Too much solvent; Product lost in mother liquor. | Concentrate mother liquor to half volume and cool to -10°C. Check solubility limits. |

| Colored Product | Oxidation products or Pd residue. | Use activated carbon treatment (Protocol A, Step 3). Ensure Pd removal is complete. |

| Sintering during Dry | Oven temp > 50°C. | Lower oven temp to 35-40°C. Use high vacuum (<50 mbar) to assist drying. |

References

-

PubChem. (n.d.). Desbenzyl donepezil (Compound CID 10446897).[3] National Library of Medicine. Retrieved October 25, 2023, from [Link]

-

Sugimoto, H., et al. (1995).[2] Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride). Journal of Medicinal Chemistry, 38(24), 4821–4829. (Foundational synthesis describing the indanone-piperidine linkage).

-

Vyas, K., et al. (2005). Crystal Structure and Synthesis of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donepezil Impurity. Analytical Sciences: X-ray Structure Analysis Online, 21. (Describes crystallization of related impurities from Methanol). [Link]

-

European Patent Office. (2014). Process for preparation of intermediates of donepezil hydrochloride. US Patent App.[2] 2014/0128613 A1. (Details the condensation and reduction steps to form the desbenzyl intermediate).

Sources

- 1. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]

- 2. US20050239837A1 - Process for production of highly pure donepezil hydrochloride - Google Patents [patents.google.com]

- 3. Desbenzyl donepezil | C17H23NO3 | CID 10446897 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one

Last Updated: 2026-02-13

Introduction to the Compound and its Challenges

5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one, also known as Desbenzyl Donepezil, is a key chemical entity and a metabolite of Donepezil.[1][2][3] Structurally, it possesses a rigid, largely hydrophobic indanone core combined with a basic piperidinyl group. This bifunctional nature is the primary origin of its challenging solubility profile. The indanone moiety contributes to poor aqueous solubility, while the basic piperidinyl group (a secondary amine) offers a handle for pH-dependent solubility manipulation.

Researchers frequently encounter difficulties in achieving desired concentrations in aqueous buffers for in vitro assays or developing stable formulations for in vivo studies. This guide provides a systematic approach to understanding and overcoming these solubility issues.

Physicochemical Properties & Solubility Profile

A comprehensive understanding of the compound's properties is the first step in troubleshooting.

| Property | Value | Source & Comments |

| Molecular Formula | C₁₇H₂₃NO₃ | [2] |

| Molecular Weight | 289.37 g/mol | [2] |

| Appearance | Pale Yellow or White Solid | [1][4] |

| Melting Point | ~250-260°C (decomposition) (as HCl salt) | [1][5][6] Note: High melting point suggests strong crystal lattice energy, a key barrier to dissolution. |

| pKa (Predicted) | ~9.0 (for the piperidine amine) | Based on analogous structures like Donepezil.[7] This is critical for pH manipulation. |

| Aqueous Solubility | Very low (0.065 mg/mL reported for free base) | [3] |

| Organic Solubility | DMSO: Sparingly SolubleMethanol: Slightly SolubleChloroform: Slightly Soluble | [5] Note: "Sparingly" or "Slightly" indicates that even in organic solvents, high concentrations may be difficult to achieve. |

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format.

FAQ 1: My compound won't dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4). What should I do first?

Answer: Direct dissolution in neutral aqueous buffer is highly unlikely to succeed due to the compound's low intrinsic solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Causality: The high crystal lattice energy of the solid compound must be overcome.[8] Organic solvents like DMSO are effective at disrupting these intermolecular forces, allowing the compound to solvate. Subsequent dilution into buffer must be done carefully to avoid precipitation.

FAQ 2: I prepared a DMSO stock, but it precipitates immediately upon dilution into my buffer. Why is this happening and how can I fix it?

Answer: This is a common issue known as "crashing out." It occurs when the compound, stable in the organic stock, is abruptly transferred to an aqueous environment where it is not soluble.

Troubleshooting Steps:

-

Lower the Final Concentration: The most straightforward solution is to determine the kinetic solubility limit in your final assay medium. Try diluting your stock to a range of lower concentrations.

-

Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution, try a serial dilution. For example, dilute 1:10 in DMSO, then 1:100 of that solution into your final buffer.

-

Modify the Final Buffer:

-

Add a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final assay buffer can help maintain solubility by forming micelles.[9]

-

Increase Protein Content: If your assay medium contains serum (e.g., FBS), increasing its concentration can help solubilize lipophilic compounds through protein binding.

-

FAQ 3: Can I use pH to improve solubility? My compound has a basic amine.

Answer: Yes, leveraging the basic piperidinyl group is a key strategy. As a weak base, the compound will become protonated and more soluble in acidic conditions (pH < pKa).[8]

Mechanism: At a pH below the pKa of the piperidine nitrogen (~9.0), the amine group accepts a proton (R-NH₂⁺), creating a charged species. This positive charge dramatically increases the molecule's polarity and its favorable interactions with water, thereby increasing solubility.

Practical Application:

-

Acidified Stock Solutions: You can attempt to prepare a stock solution in an acidified aqueous medium, such as 50 mM citrate buffer at pH 3-4.

-

Forming the HCl Salt: If you have the free base, you can create the hydrochloride salt in situ by dissolving it in a solution containing a stoichiometric amount of HCl. The salt form is generally more water-soluble.[8] Donepezil, a closely related compound, is almost always supplied as an HCl salt for this reason.[4][10]

FAQ 4: I need to prepare a formulation for an in vivo (e.g., rodent) study. Is DMSO acceptable?

Answer: While DMSO is excellent for in vitro stocks, it can have toxicity and pharmacological effects in vivo, especially at higher concentrations. It is crucial to use a biocompatible vehicle.

Recommended Vehicles for Poorly Soluble Basic Drugs:

-

Aqueous Cyclodextrin Solutions: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.

-

Co-solvent Systems: Mixtures of water with biocompatible co-solvents can be effective. A common example is a solution containing PEG 400, Propylene Glycol, and water/saline.[12]

-

Acidified Saline/Buffer: For this specific compound, a simple sterile saline solution adjusted to an acidic pH (e.g., pH 4-5) with a biocompatible acid (like citric acid) may be sufficient to achieve the desired concentration.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Weigh Compound: Accurately weigh out 2.89 mg of this compound (MW = 289.37 g/mol ).

-

Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO.[12] Note: Moisture in DMSO can reduce the solubility of some compounds.

-

Promote Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath and/or use a bath sonicator for 5-10 minutes.

-

Verify & Store: Visually inspect the solution to ensure it is clear and free of particulates. Store at -20°C, protected from light and moisture.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) for In Vivo Use

This protocol aims for a 1 mg/mL final concentration.

-

Prepare Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of water. Stir until fully dissolved.

-

Weigh Compound: Weigh 1 mg of the compound into a sterile vial.

-

Add Vehicle & Solubilize: Add 1 mL of the 20% HP-β-CD solution to the vial.

-

Promote Complexation: Vortex vigorously for 5-10 minutes. Sonication in a bath sonicator for 15-30 minutes can significantly accelerate the process. The solution should become clear.

-

Final Check: Before administration, visually inspect for any precipitation. The final formulation should be a clear, particulate-free solution.

Workflow Diagram: Systematic Solubility Troubleshooting

This decision tree provides a logical path for addressing solubility issues.

Caption: A decision-tree workflow for troubleshooting solubility.

Mechanism Diagram: pH-Dependent Solubilization

This diagram illustrates how acidification improves the solubility of the compound.

Caption: Effect of pH on the ionization state and solubility.

References

-

Mostafa, G. (2018). Donepezil. ResearchGate.[Link]

-

U.S. Food and Drug Administration. ARICEPT (donepezil hydrochloride) Label. [Link]

-

LookChem. Cas 120013-39-0, 5,6-Dimethoxy-2-(4-piperidinylmethyl). [Link]

-

Chemical-Suppliers. 5,6-Dimethoxy-2-piperidin-4-ylmethyl-indan-1-one | CAS 120014-30-4. [Link]

-

World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

-

ManTech Publications. Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. [Link]

-

Research & Reviews: A Journal of Drug Formulation, Development and Production. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

-

ResearchGate. SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. [Link]

-

Pouton, C. W. (2006). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Pharmacy and Pharmacology, 58(7), 875-888. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3152, Donepezil. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10446897, Desbenzyl donepezil. [Link]

Sources

- 1. 5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one | 120014-30-4 [chemicalbook.com]

- 2. 5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one | CAS 120014-30-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Desbenzyl donepezil | C17H23NO3 | CID 10446897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. admin.mantechpublications.com [admin.mantechpublications.com]

- 12. selleckchem.com [selleckchem.com]

Technical Support Center: Stability of Donepezil Metabolite M4 in Plasma

Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the bioanalysis of Donepezil and its metabolites. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability of Donepezil metabolite M4 (N-desbenzyldonepezil) in plasma samples. Ensuring the stability of your analyte from collection to analysis is the bedrock of reliable and reproducible pharmacokinetic and toxicokinetic data.

Frequently Asked Questions (FAQs)

Q1: What is Donepezil M4, and why is its stability in plasma a critical concern?

Donepezil is an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] After administration, it is extensively metabolized in the liver through several pathways, including O-dealkylation, hydroxylation, N-oxidation, and hydrolysis.[1][2] The metabolite M4, also known as N-desbenzyldonepezil, is formed via N-dealkylation (a form of hydrolysis).[2][3][4]

Q2: What are the primary factors that can compromise the stability of M4 in a plasma sample?

The stability of any drug metabolite in a biological matrix is influenced by a combination of physicochemical and environmental factors.[7] For M4, the key factors to control are:

-

Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[8][9] Conversely, improper freezing or repeated freeze-thaw cycles can also damage the analyte.[10]

-

Enzymatic Degradation: Plasma contains various enzymes that can continue to metabolize or degrade analytes ex vivo if not properly handled. Prompt processing and freezing are essential.

-

pH: Changes in plasma pH can affect the chemical stability of a compound.[8][9]

-

Light Exposure: Photolabile compounds can degrade when exposed to light. While not specifically documented for M4, it is a standard precaution to protect samples from direct light.[8][11]

-

Oxidation: Exposure to air can lead to oxidative degradation of susceptible molecules.[8]

Q3: What are the general regulatory expectations for stability testing during bioanalytical method validation?

Regulatory guidelines from agencies like the FDA and EMA provide a clear framework for stability evaluations.[5][6] The goal is to simulate the conditions your study samples will experience. Key stability tests include:

-

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles. Typically, at least three cycles are evaluated.[12][13][14]

-

Bench-Top (Short-Term) Stability: Evaluates analyte stability at room temperature for a period that mimics the sample handling and preparation time.[12][13]

-

Long-Term Stability: Determines the maximum duration that plasma samples can be stored at a specified temperature (e.g., -20°C or -80°C) without significant degradation.[12][14]

-

Processed Sample (Autosampler) Stability: Confirms that the analyte is stable in the final processed extract for the expected duration of an analytical run, often under refrigerated conditions in an autosampler.[12][13]

For each condition, the mean concentration of the tested quality control (QC) samples must typically be within ±15% of the nominal concentration.[6][13]

Donepezil Metabolism Overview

Caption: Primary metabolic pathways of Donepezil, highlighting the formation of M4.

Troubleshooting Guide

Issue: My M4 concentrations are unexpectedly low or highly variable across QC samples.

Q: I've processed a batch of samples, and the resulting M4 concentrations from my QC standards are consistently low and show a high coefficient of variation (%CV). What are the most likely causes related to sample stability?

This is a common and critical issue that points toward analyte degradation at some point in your workflow. A systematic investigation is required.

Causality & Troubleshooting Steps:

-

Whole Blood Handling (Pre-processing):

-

The "Golden Hour": The period between blood draw and centrifugation is critical. A study on Donepezil and other metabolites ensured whole blood stability for 1 hour at ambient temperature.[12] If this time was exceeded, enzymatic degradation may have occurred.

-

ACTION: Review your sample collection logs. Were samples placed on ice immediately after collection? Was centrifugation performed promptly (ideally within one hour)?

-

-

Freeze-Thaw Cycles:

-

The Problem: Each freeze-thaw cycle exposes the analyte to potential degradation from ice crystal formation and concentration of solutes.[10] While Donepezil and its other major metabolites have been shown to be stable for up to five cycles, M4's specific tolerance might differ, and excessive cycling should always be avoided.[12]

-

ACTION: Check sample logs. How many times were the specific QC aliquots thawed? Best practice is to thaw a sample only once. If multiple analyses are needed, prepare smaller, single-use aliquots during initial processing.[15][16]

-

-

Bench-Top Instability:

-

The Problem: Leaving plasma samples on the lab bench at room temperature for extended periods during preparation can lead to significant degradation.

-

ACTION: Time your sample preparation process. Does it exceed the validated bench-top stability time? A study demonstrated 24-hour bench-top stability for Donepezil and its metabolites in plasma.[12] If your process is longer, you may need to work in smaller batches or on a cold rack.

-

-

Long-Term Storage Conditions:

-

The Problem: Storing samples at an inappropriate temperature or for longer than the validated period can cause degradation. While -20°C is acceptable for some period, -80°C is strongly recommended for long-term storage to minimize all biological and chemical activity.[11][15]

-

ACTION: Verify the storage temperature and duration. Was the freezer temperature consistent? Were samples stored longer than the established stability period (e.g., 184 days at -20°C as shown for other Donepezil metabolites)?[12][17]

-

Caption: Logical workflow for troubleshooting low recovery of Donepezil M4.

Protocols and Data

Protocol 1: Recommended Plasma Sample Handling Workflow

This protocol is designed to maximize the stability of Donepezil M4 from collection to storage.

-

Blood Collection:

-

Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium heparin).[12]

-

Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

-

Place the tube in an ice-water bath immediately. Do not allow the sample to freeze.

-

-

Plasma Separation:

-

Aliquoting and Storage:

-

Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat and red blood cells.

-

Transfer the plasma into pre-labeled, single-use cryovials. Creating multiple smaller aliquots is highly recommended to avoid future freeze-thaw cycles.[15]

-

Immediately cap the vials and place them in a freezer set to -80°C for long-term storage.[11][15]

-

Table 1: Summary of Stability Data for Donepezil and its Metabolites in Human Plasma

This table summarizes stability findings from a comprehensive study on Donepezil and its major metabolites (M1, M2, M6). While M4 was not explicitly measured in this particular stability study, these data provide a robust and scientifically sound baseline for establishing initial handling and storage protocols for M4.

| Stability Condition | Temperature | Duration | Finding | Acceptance Criteria | Source |

| Long-Term Stability | -20°C | 184 Days | Stable | Within ±15% of nominal | [12][17] |

| Freeze-Thaw Stability | -20°C to Ambient | 5 Cycles | Stable | Within ±15% of nominal | [12] |

| Bench-Top Stability | Ambient | 24 Hours | Stable | Within ±15% of nominal | [12] |

| Whole Blood Stability | Ambient | 1 Hour | Stable | Within ±15% of nominal | [12] |

| Processed Sample Stability | 4°C | 78 Hours | Stable | Within ±15% of nominal | [12] |

References

-

Donepezil. ClinPGx, PharmGKB. [Link]

-

Mano, Y., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Journal of Chromatographic Science, 54(8), 1328–1335. Oxford Academic. [Link]

-

Mihic, M., et al. (1999). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. British Journal of Clinical Pharmacology, 48(3), 398–405. [Link]

-

Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. PubMed. [Link]

-

Lee, S., et al. (2025). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. Pharmaceutics, 17(1), 115. MDPI. [Link]

-

Mano, Y., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS. PubMed. [Link]

-

Srinivas, C. K., et al. (2020). Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. Agilent Technologies. [Link]

-

Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS | Request PDF. ResearchGate. [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

-

Jeong, H. C., et al. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and Clinical Pharmacology, 26(2), 64–72. PMC. [Link]

-

How to Improve Drug Plasma Stability? Creative Bioarray. [Link]

-

Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

-

Comparison of Metabolism of Donepezil in Rat, Mini-Pig and Human, Following Oral and Transdermal Administration, and in an In Vitro Model of Human Epidermis. ResearchGate. [Link]

-

Bar-Or, D., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(8), 154. MDPI. [Link]

-

In vitro and In vivo metabolic pathways of donepezil in human. ResearchGate. [Link]

-

Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. ResearchGate. [Link]

-

Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

-

"Drug Stability and factors that affect on the drug stability" Review BY. (2020). ResearchGate. [Link]

-

Bioanalytical method validation: An updated review. (2011). Journal of Pharmaceutical and Bioallied Sciences, 3(2), 222-234. PMC. [Link]

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation (ICH). [Link]

-

An effective and economical method for the storage of plasma samples using a novel freeze-drying device. (2016). Analytica Chimica Acta, 941, 65-72. PubMed. [Link]

-

A Guide To Plasma Thawing & Storage. Boekel Scientific. [Link]

-

Sample handling. (2016). In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. [Link]

-

Kim, H., et al. (2023). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 18(11), e0293910. [Link]

-

Processing and Storage of Samples for Metabolomics Assays. University of North Carolina at Chapel Hill. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 10. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review [mdpi.com]

- 11. analyticaltoxicology.com [analyticaltoxicology.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]

- 14. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 15. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. uab.edu [uab.edu]

- 17. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Conversion Rates in Donepezil Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for overcoming common challenges in the synthesis of Donepezil intermediates, with a focus on troubleshooting low conversion rates. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you optimize your experimental outcomes.

PART 1: CORE DIRECTIVE - A Structured Approach to Troubleshooting

The synthesis of Donepezil, a prominent acetylcholinesterase inhibitor, involves several critical steps. Low conversion rates often emerge during the formation of the key enone intermediate and its subsequent reduction. This guide is structured to address these two pivotal stages in a logical, problem-and-solution format.

A common synthetic route to Donepezil involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by the reduction of the resulting α,β-unsaturated ketone.[1][2][3][4] This document will dissect the potential pitfalls in these steps and provide actionable troubleshooting protocols.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Deep Dive into the Chemistry

Section 1: The Knoevenagel Condensation Challenge

The initial condensation reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine is a crucial C-C bond-forming step. Low yields at this stage can derail the entire synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: We are experiencing very low yields in our Knoevenagel condensation. What are the most probable causes?

A1: Several factors can contribute to low conversion rates in this aldol-type condensation:

-

Inappropriate Base Selection: The choice and amount of base are critical. A strong base, such as lithium diisopropylamide (LDA) or sodium hydroxide, can lead to undesired side reactions, including self-condensation of the 5,6-dimethoxy-1-indanone.[1][4] Conversely, a base that is too weak may not facilitate the necessary deprotonation of the indanone, resulting in a sluggish or incomplete reaction.

-

Suboptimal Reaction Temperature: While heating is often necessary, excessive temperatures can promote byproduct formation. Precise temperature control is essential for maximizing the yield of the desired enone intermediate.

-

Inefficient Water Removal: This condensation reaction generates water as a byproduct. Failure to remove this water can cause the reaction equilibrium to shift back towards the starting materials, thereby reducing the overall conversion.

-

Purity of Starting Materials: Impurities present in either the 5,6-dimethoxy-1-indanone or the 1-benzyl-4-formylpiperidine can interfere with the catalytic cycle and inhibit the reaction.

Q2: We observe a significant byproduct with a mass similar to our target enone. What is its likely identity?

A2: A frequent byproduct is the self-condensation product of 5,6-dimethoxy-1-indanone. This occurs when the enolate of one indanone molecule attacks the carbonyl group of another. This side reaction is particularly prevalent when using a strong base or high concentrations of the indanone.

Troubleshooting Protocol: Enhancing Condensation Efficiency

If you are encountering low yields in the condensation step, this systematic approach will help you identify and resolve the underlying issues.

Step 1: Purity Verification of Reagents

-

Action: Confirm the identity and purity of your 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine using techniques such as NMR, IR spectroscopy, and melting point analysis.

-

Causality: Impurities can act as catalyst poisons or participate in unwanted side reactions, directly impacting your yield.

Step 2: Base Screening and Optimization

-

Action: If strong bases are proving problematic, consider milder alternatives. A combination of piperidine and acetic acid is a well-documented catalytic system for this type of reaction.[5] Conduct small-scale parallel experiments to screen various bases and their concentrations.

-

Causality: Milder bases can provide a more controlled deprotonation, favoring the desired cross-condensation over self-condensation.

Step 3: Temperature and Reaction Time Study

-

Action: Systematically evaluate the impact of temperature (e.g., 60°C, 80°C, 100°C) and reaction time (e.g., 4h, 8h, 16h). Monitor the progress of the reaction by TLC or HPLC.

-

Causality: This allows for the identification of an optimal window that maximizes product formation while minimizing thermal degradation or byproduct formation.

Step 4: Effective Water Removal

-

Action: Employ a Dean-Stark apparatus if using a solvent like toluene that forms an azeotrope with water. Alternatively, use molecular sieves for other solvent systems.

-

Causality: Continuous removal of water drives the reaction forward according to Le Chatelier's principle, leading to higher conversion.

Experimental Workflow: Optimizing the Condensation Reaction

Caption: A systematic workflow for troubleshooting low yields in the Knoevenagel condensation step.

Section 2: The Selective Reduction Hurdle

The subsequent step involves the selective reduction of the carbon-carbon double bond of the enone intermediate, leaving the ketone functionality intact. Achieving high selectivity is paramount to avoid over-reduction to the corresponding alcohol.

Frequently Asked Questions (FAQs)

Q3: Our reduction of the enone intermediate is non-selective, yielding a mixture of the desired product and the over-reduced alcohol. How can we improve selectivity?

A3: The key to this transformation lies in choosing the appropriate reducing agent and conditions.

-

Reducing Agent Selection: While sodium borohydride can be used, it may lead to over-reduction. Catalytic hydrogenation is a more selective and widely employed method for this purpose.[1][4]

-

Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the selective hydrogenation of C=C bonds in the presence of a ketone.[6]

-

Optimizing Reaction Conditions: Factors such as hydrogen pressure, temperature, and solvent can significantly influence the selectivity of the reduction.

Troubleshooting Protocol: Achieving Selective Reduction

Step 1: Transition to Catalytic Hydrogenation

-

Action: If not already in use, switch to a catalytic hydrogenation protocol with a Pd/C catalyst.

-

Causality: Catalytic hydrogenation offers a milder and more selective method for reducing the C=C double bond compared to many hydride-based reducing agents.[7]

Step 2: Catalyst Loading and Hydrogen Pressure Optimization

-

Action: Conduct a series of small-scale experiments to determine the optimal catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) and hydrogen pressure (e.g., 1 atm, 3 atm, 5 atm).

-